2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a fluorene core substituted with bromohexyl chains and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the bromination of fluorene to introduce bromohexyl groups. This is followed by the formation of the dioxaborolane ring through a reaction with tetramethyl-1,3,2-dioxaborolane under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromohexyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromohexyl groups can yield a variety of substituted fluorenes, while oxidation of the fluorene core can produce fluorenone derivatives .
Scientific Research Applications
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its fluorescent properties are exploited in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its electronic structure. The fluorene core and dioxaborolane group interact to modulate the compound’s electronic properties, making it responsive to external stimuli such as light and electric fields. This interaction is crucial for its applications in organic electronics and sensors .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: Similar in structure but lacks the dioxaborolane group.
9,9-Bis(6-bromohexyl)-2,7-dibromofluorene: Another brominated fluorene derivative with different substitution patterns.
Uniqueness
The presence of the dioxaborolane group in 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties that are not observed in similar compounds. This makes it particularly valuable for applications requiring precise electronic modulation.
Properties
Molecular Formula |
C31H43BBr2O2 |
---|---|
Molecular Weight |
618.3 g/mol |
IUPAC Name |
2-[9,9-bis(6-bromohexyl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H43BBr2O2/c1-29(2)30(3,4)36-32(35-29)24-17-18-26-25-15-9-10-16-27(25)31(28(26)23-24,19-11-5-7-13-21-33)20-12-6-8-14-22-34/h9-10,15-18,23H,5-8,11-14,19-22H2,1-4H3 |
InChI Key |
NFCACPDUONQKRO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCCBr)CCCCCCBr |
Origin of Product |
United States |
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